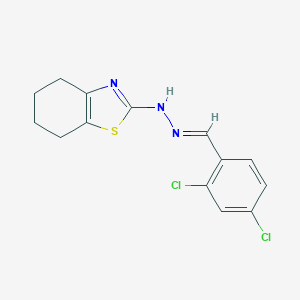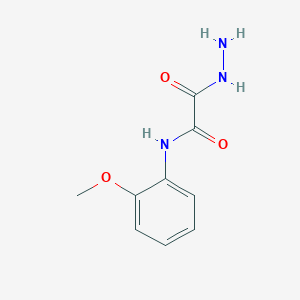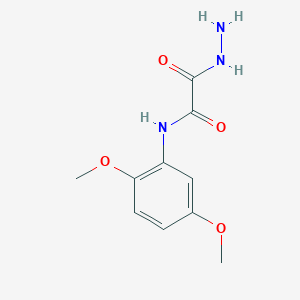![molecular formula C12H10N4S B398351 3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 73718-25-9](/img/structure/B398351.png)
3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazine ring fused to an indole moiety, with a prop-2-en-1-ylsulfanyl group attached to the triazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a wide range of potential targets.
Mode of Action
It’s known that indole derivatives can interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound could have diverse molecular and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine . The structures of the synthesized compounds are evaluated using 1H and 13C NMR spectroscopy involving 2D NMR techniques such as 1H—1H COSY, 1H—13C HSQC, and 1H—13C HMBC .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-ylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-butenylthio)-5H-[1,2,4]thiazino[5,6-b]indole
- 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indole
- 4-Substituted 2,3-dihydro-11H-[1,3]thiazino[3´,2´:2,3][1,2,4]triazino[5,6-b]indolium halides
Uniqueness
3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the fused triazinoindole structure contributes to its stability and potential biological activities.
Propiedades
IUPAC Name |
3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h2-6H,1,7H2,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCMIARCWVIETD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B398269.png)

![4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B398272.png)
![4-(4-Chloro-2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B398273.png)



![[3-(2-Aminoethyl)-1-adamantyl]methylamine](/img/structure/B398277.png)



![2,5-Bis[bis(4-chlorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B398290.png)

